molecular formula C20H28N2O5 B14024274 3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No.: B14024274
M. Wt: 376.4 g/mol
InChI Key: RDLIPJBQPGFXQY-IXDOHACOSA-N
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Description

3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the benzyl and tert-butyl groups, and functionalization of the hydroxymethyl and carboxylate groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylate groups.

    Reduction: Reduction of carboxylate groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the benzyl or tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylate derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate: shares similarities with other bicyclic compounds, such as tropane alkaloids and azabicyclo compounds.

    Tropane Alkaloids: Known for their pharmacological properties, including anticholinergic and stimulant effects.

    Azabicyclo Compounds: Used in various synthetic applications due to their rigid structures and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

3-O-benzyl 8-O-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-15-9-10-16(22)17(12-23)21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-17,23H,9-13H2,1-3H3/t15-,16+,17-/m1/s1

InChI Key

RDLIPJBQPGFXQY-IXDOHACOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](N(C2)C(=O)OCC3=CC=CC=C3)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(N(C2)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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